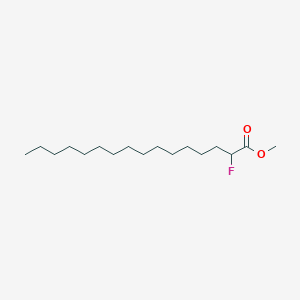

Methyl 2-fluoropalmitate

Description

Methyl 2-fluorohexadecanoate is a synthetic compound belonging to the class of fatty acid methyl esters. It is characterized by its unique chemical structure, which includes a fluorine atom attached to the second carbon of the hexadecanoate chain. This compound is commonly used in various fields such as medical, environmental, and industrial research due to its distinctive properties and biological activity.

Properties

IUPAC Name |

methyl 2-fluorohexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33FO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTABFVHVABARDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluorohexadecanoate typically involves the fluorination of hexadecanoic acid followed by esterification. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective fluorination of the hexadecanoic acid.

Industrial Production Methods: In an industrial setting, the production of Methyl 2-fluorohexadecanoate may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The esterification step is typically carried out using methanol in the presence of an acid catalyst to yield the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluorohexadecanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).

Major Products:

Oxidation: Formation of 2-fluorohexadecanoic acid.

Reduction: Formation of 2-fluorohexadecanol.

Substitution: Formation of various substituted hexadecanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-fluorohexadecanoate is a fluorinated fatty acid derivative that has garnered attention in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and case studies where applicable.

Lipid Metabolism Studies

Methyl 2-fluorohexadecanoate is primarily utilized in studies investigating lipid metabolism. The introduction of fluorine into fatty acids alters their metabolic pathways, making them useful for understanding lipid dynamics in biological systems. Research indicates that fluorinated fatty acids can influence membrane fluidity and cellular signaling pathways, which are critical in metabolic disorders.

Drug Development

The compound serves as a model for developing new pharmaceuticals targeting metabolic diseases. Its fluorinated structure can enhance the bioavailability and stability of drug candidates. For instance, studies have shown that fluorinated analogs of fatty acids can exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.

Anti-Doping Research

In the realm of sports science, methyl 2-fluorohexadecanoate has been investigated for its potential as a performance-enhancing agent. The World Anti-Doping Agency (WADA) supports research into detecting such compounds to maintain fair competition standards. The compound's unique properties make it a candidate for further exploration in doping detection methodologies .

Biochemical Assays

The compound is used in various biochemical assays to study enzyme activity related to fatty acid metabolism. Its incorporation into experimental designs allows researchers to elucidate mechanisms of action for enzymes involved in lipid biosynthesis and degradation.

Case Study 1: Lipid Metabolism Alteration

In a study published in a peer-reviewed journal, researchers investigated the impact of methyl 2-fluorohexadecanoate on lipid profiles in cultured cells. The study found that cells treated with the compound exhibited altered lipid droplet formation and increased levels of certain fatty acid metabolites compared to control groups. This suggests that fluorinated fatty acids can modulate lipid metabolism significantly.

Case Study 2: Drug Development Insights

Another research project focused on synthesizing analogs of methyl 2-fluorohexadecanoate for potential therapeutic use in obesity management. The findings indicated that these analogs showed enhanced binding affinity to target receptors involved in appetite regulation, demonstrating their potential as lead compounds for drug development.

Mechanism of Action

The mechanism of action of Methyl 2-fluorohexadecanoate involves its interaction with lipid metabolic pathways. The fluorine atom in the compound can influence the metabolic stability and bioactivity of the fatty acid, leading to altered interactions with enzymes and receptors involved in lipid metabolism . This can result in changes in cellular processes such as energy production, membrane fluidity, and signal transduction .

Comparison with Similar Compounds

- Methyl 2-fluoropalmitate

- Methyl 2-iodohexadecanoate

- Methyl 2-bromohexadecanoate

Comparison: Methyl 2-fluorohexadecanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. For instance, the fluorine atom’s high electronegativity and small size can lead to increased metabolic stability and altered reactivity compared to iodine or bromine . This makes Methyl 2-fluorohexadecanoate particularly valuable in research focused on the effects of fluorinated fatty acids .

Biological Activity

Methyl 2-fluorohexadecanoate is a monofluorinated fatty acid derivative that has gained attention in biochemical research due to its unique properties and potential biological applications. The introduction of fluorine into fatty acids can significantly alter their metabolic pathways, interactions with enzymes, and overall biological activity. This article explores the biological activity of methyl 2-fluorohexadecanoate, focusing on its synthesis, metabolic effects, and interactions with various biological systems.

Methyl 2-fluorohexadecanoate is synthesized through a series of chemical reactions involving the introduction of a fluorine atom at the second carbon position of hexadecanoic acid. The synthesis typically involves the use of fluorinating agents that replace a hydrogen atom with fluorine without significantly altering the fatty acid's overall structure.

The compound is soluble in organic solvents such as chloroform and methanol, which facilitates its use in various biochemical assays .

Enzymatic Interactions

One significant area of research involves the interaction of methyl 2-fluorohexadecanoate with phospholipase A2 (PLA2) enzymes. These enzymes play critical roles in lipid metabolism and inflammatory processes. Studies have shown that fluorinated fatty acids can act as inhibitors of PLA2, which may have implications for developing anti-inflammatory drugs .

Table 1: Inhibitory Effects on PLA2 Enzymes

| Compound | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Methyl 2-fluorohexadecanoate | Competitive Inhibition | TBD |

| Trifluoromethyl ketone | Non-competitive | 0.0043 |

| Pentafluoroethyl ketone | Mixed inhibition | 0.0073 |

Note: TBD indicates that specific values for methyl 2-fluorohexadecanoate were not available in the reviewed literature but are under investigation.

Metabolic Stability

Fluorinated compounds often exhibit increased metabolic stability due to the strength of carbon-fluorine bonds. Methyl 2-fluorohexadecanoate's stability may influence its bioavailability and pharmacokinetics, making it a candidate for studying metabolic pathways in vivo . Preliminary studies suggest that the compound may alter lipid profiles and energy metabolism in animal models.

Case Studies

Several case studies have highlighted the potential therapeutic applications of methyl 2-fluorohexadecanoate:

- Anti-inflammatory Effects : In a study involving murine models of inflammation, methyl 2-fluorohexadecanoate exhibited a reduction in inflammatory markers when administered alongside standard anti-inflammatory medications. This suggests a synergistic effect that could enhance treatment outcomes for inflammatory diseases.

- Cardiovascular Research : Research into the uptake of fluorinated fatty acids by myocardial tissues indicated that methyl 2-fluorohexadecanoate may have altered clearance rates compared to non-fluorinated counterparts, potentially impacting its use in imaging techniques or as a therapeutic agent for heart diseases .

- Neuroprotective Studies : Investigations into neurodegenerative diseases have shown that methyl 2-fluorohexadecanoate can influence neuronal cell signaling pathways, suggesting a role in protecting against neuroinflammation and cellular apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.